n-Butyl-n'cyclohexyl ethylenediamine
Overview
Description
N-Butyl-N’cyclohexyl ethylenediamine is a research chemical . It has a molecular formula of C12H26N2 and a molecular weight of 198.35 g/mol .
Molecular Structure Analysis
The n-Butyl-n’cyclohexyl ethylenediamine molecule contains a total of 40 bonds. There are 14 non-H bonds, 7 rotatable bonds, 1 six-membered ring, and 2 secondary amine (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of n-Butyl-n’cyclohexyl ethylenediamine include a flash point of 52 °C . The compound is solid at room temperature .Scientific Research Applications
Catalysis
Alkylation of ethylenediamine with alcohols using CuO–ZnO/Al2O3 catalysts has been studied, highlighting the formation of N-cyclohexylethylenediamine with high selectivity. This reaction underscores the potential of utilizing n-Butyl-n'cyclohexyl ethylenediamine derivatives in catalytic processes (Yamakawa et al., 2004).
Anticancer Activity
The synthesis and anticancer activity of ruthenium–cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N′-diacetate-type ligands have been explored, showing significant cytotoxicity towards various cancer cell lines. This research indicates the potential of this compound derivatives in developing new anticancer drugs (Savić et al., 2011).
Fluorescence Sensing
Water-soluble sulfonato-Salen-type ligands derived from different diamines, including this compound, have been designed for fluorescence sensors for Cu2+ detection in water and living cells. These findings underscore the utility of this compound derivatives in environmental monitoring and biological research (Zhou et al., 2012).
Properties
IUPAC Name |
N-butyl-N'-cyclohexylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYXVRDAACWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428545 | |
Record name | n-butyl-n'cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-85-8 | |
Record name | n-butyl-n'cyclohexyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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